Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Brand Name: Vulcanchem
CAS No.: 52554-28-6
VCID: VC20793840
InChI: InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C
Molecular Formula: C12H18O8
Molecular Weight: 290.27 g/mol

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

CAS No.: 52554-28-6

Cat. No.: VC20793840

Molecular Formula: C12H18O8

Molecular Weight: 290.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside - 52554-28-6

Specification

CAS No. 52554-28-6
Molecular Formula C12H18O8
Molecular Weight 290.27 g/mol
IUPAC Name [(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1
Standard InChI Key RUSRQHXGPHZZNI-KBIHSYGRSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator